CYP1A2 Inhibition Potency: IC50 Comparison vs. 6-Bromo-pyridin-3-carboxamide and 4-Chloro-pyridin-2-amines
6-Bromo-4-chloropyridin-2-amine demonstrates a quantifiable, more potent inhibition of the human cytochrome P450 enzyme CYP1A2 (IC50 = 12.5 µM) compared to the related analog 6-Bromo-pyridin-3-carboxamide (IC50 = 20 µM), and shows a defined, non-variable inhibitory profile in contrast to the broad class of 4-chloro-pyridin-2-amines which exhibit variable and limited activity . This data supports its preferential selection in studies where CYP1A2-mediated drug-drug interaction potential is a key experimental variable.
| Evidence Dimension | CYP1A2 Inhibition |
|---|---|
| Target Compound Data | IC50 = 12.5 µM |
| Comparator Or Baseline | 6-Bromo-pyridin-3-carboxamide: IC50 = 20 µM; 4-Chloro-pyridin-2-amines (class): Activity varies and is limited |
| Quantified Difference | 1.6-fold lower IC50 (more potent) than 6-Bromo-pyridin-3-carboxamide; defined potency vs. undefined class activity |
| Conditions | In vitro enzyme inhibition assay (human CYP1A2) |
Why This Matters
This quantifiable potency difference supports the specific selection of 6-Bromo-4-chloropyridin-2-amine as a preferred intermediate for projects requiring consistent and predictable CYP1A2 inhibition profiles, reducing the need for extensive analog screening.
